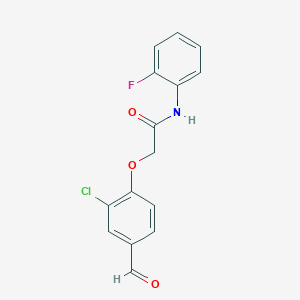

2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO3/c16-11-7-10(8-19)5-6-14(11)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSYZYIJVVZBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of various precursors. A typical synthesis pathway includes:

- Formation of the Acetamide : The initial step involves the reaction of an aniline derivative with chloroacetyl chloride to form a chloroacetamide.

- Coupling Reaction : The chloroacetamide is then reacted with 4-formylphenol under basic conditions to yield the desired product.

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, measuring the half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HEPG2 (Liver Carcinoma) | 7.06 | Moderate activity observed |

| Related Compound A | HEPG2 | 1.03 | Strong activity with ethyl ester |

| Related Compound B | HEPG2 | 17.35 | Lower potency due to electron-withdrawing groups |

The results indicate that electron-donating groups enhance cytotoxicity, while electron-withdrawing groups diminish it .

The proposed mechanism involves the inhibition of cell proliferation through the induction of apoptosis. The compound interacts with key signaling pathways involved in cancer cell survival, including apoptosis-related proteins like Bcl-2.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that:

- Electron-donating groups (e.g., methoxy, methyl) enhance activity.

- Electron-withdrawing groups negatively impact potency.

- Substituents on the phenyl ring significantly influence biological activity.

Study 1: Anticancer Activity in Liver Carcinoma Cells

A study evaluated various derivatives of acetamides, including our compound, against liver carcinoma cells (HEPG2). Results demonstrated that compounds with carbonyl substituents exhibited superior cytotoxicity compared to those lacking such functional groups .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were conducted to understand the binding interactions between the compound and target proteins involved in cancer progression. The simulations revealed hydrophobic interactions as critical for binding affinity, supporting experimental findings regarding its biological activity .

Comparison with Similar Compounds

Chemical Structure :

Key Features :

- Contains a 2-chloro-4-formylphenoxy group linked via an acetamide bridge to a 2-fluorophenyl ring.

- The 2-fluorophenyl group contributes to lipophilicity and may influence hydrogen-bonding interactions due to fluorine's electronegativity.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Electronic and Steric Effects

Halogen Substitutions: Fluorine vs. Chlorine: The target compound’s 2-fluorophenyl group offers lower steric bulk and higher electronegativity compared to 2-chlorophenyl analogs (e.g., compound in ). This may enhance metabolic stability and membrane permeability .

Functional Group Influence: Formyl (-CHO): Present in the target compound and 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide , this group increases electrophilicity, enabling covalent interactions (e.g., with amino groups in proteins). Methoxy (-OCH₃): Found in N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide , this electron-donating group may improve solubility but reduce reactivity compared to formyl.

Physicochemical Properties

Table 2: Key Physicochemical Comparisons

| Compound Name | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target Compound | 3.1 | 1 | 5 | 5 |

| 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide | 3.5 | 1 | 4 | 5 |

| N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide | 2.8 | 1 | 4 | 4 |

| 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide | 2.9 | 1 | 7 | 6 |

*Estimated using the Moriguchi method.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.